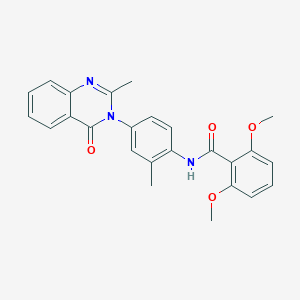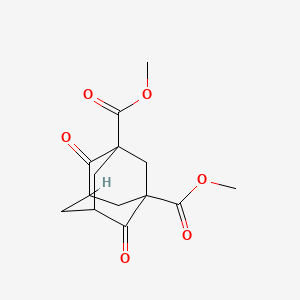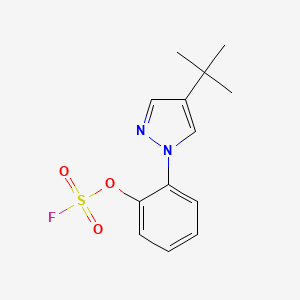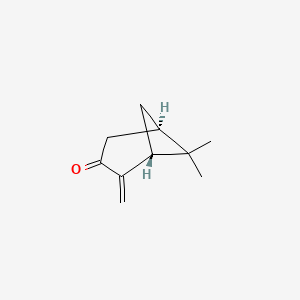![molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8](/img/structure/B2564449.png)
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound . It is part of the pyridazinone class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridazinone derivatives are often synthesized through various chemical transformations . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring . The specific compound also contains a piperazino group and a phenyl group .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known to be ‘privileged structures’ in medicinal chemistry .Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound were not found in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Potential
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their potential in treating pain and inflammation. These compounds were designed to offer therapeutic effects by acting as analgesic and anti-inflammatory agents without causing significant side effects such as gastric ulceration, a common issue with many nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown promising analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the effectiveness of traditional drugs like acetylsalicylic acid. Additionally, anti-inflammatory efficacy comparable to standard compounds like indometacin has been observed in models like the carrageenan-induced paw edema method. This suggests that these pyridazinone derivatives could provide a new avenue for pain and inflammation management with potentially reduced gastrointestinal toxicity (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004); (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Herbicidal Action
The herbicidal properties of pyridazinone derivatives, including those similar to this compound, have been explored, demonstrating the capacity to inhibit photosynthesis and the Hill reaction in plants. Such effects are indicative of their potential utility in agricultural settings as herbicides, offering a mechanism of action that could be complementary or alternative to existing agricultural chemicals. The specific inhibition patterns and the phytotoxicity profiles of these compounds highlight their relevance in the development of new herbicidal formulations (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Antinociceptive Mechanisms
Investigations into the mechanisms underlying the antinociceptive (pain-relieving) effects of arylpiperazinylalkylpyridazinone derivatives have shed light on their interaction with biological pathways, notably the inhibition of noradrenaline reuptake. This interaction suggests a potential therapeutic use in managing pain by modulating neurotransmitter levels in the nervous system, offering insights into the complex pharmacodynamics of these compounds and their potential role in pain management strategies (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).
Safety and Hazards
Zukünftige Richtungen
Pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . This suggests that there is potential for future research and development involving this class of compounds.
Wirkmechanismus
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been demonstrated to possess a variety of pharmacological properties, suggesting they may affect multiple pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a variety of pharmacological properties .
Eigenschaften
IUPAC Name |
4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKHYGKIRSNGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyethoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)isonicotinamide](/img/structure/B2564368.png)



![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)
![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)